molecular formula C6H9Cl2N3O B1431803 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride CAS No. 1427379-50-7

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride

Cat. No.: B1431803
CAS No.: 1427379-50-7
M. Wt: 210.06 g/mol
InChI Key: IAPNHVLFLGEMBX-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol.

Safety and Hazards

The safety information for 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemical Analysis

Biochemical Properties

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP 3, MMP 12, and MMP 13 . These interactions are highly selective, with the compound exhibiting potent inhibitory effects on MMP 13. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby preventing their catalytic activity and subsequent degradation of extracellular matrix components.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the regulation of the extracellular matrix, which in turn impacts cell adhesion, migration, and proliferation . Additionally, this compound can alter cellular metabolism by inhibiting enzymes that play key roles in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, such as MMPs, and inhibits their activity by blocking substrate access. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, which may have implications for cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits selective inhibition of target enzymes with minimal adverse effects. At higher doses, it can induce toxic effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy in inhibiting target enzymes plateaus beyond a certain dosage, while the risk of adverse effects increases. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate metabolic flux by inhibiting key enzymes involved in the synthesis and degradation of metabolites . This modulation can lead to changes in metabolite levels, which may have downstream effects on cellular processes and overall metabolic homeostasis. Additionally, this compound can influence the activity of cofactors, such as NAD+ and FAD, which are essential for various enzymatic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation and localization . Once inside the cell, this compound can bind to various intracellular proteins, influencing its distribution and activity. The compound’s localization within specific cellular compartments can affect its interactions with target enzymes and other biomolecules, thereby modulating its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes. The precise localization of this compound within the cell is essential for its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride can be achieved through various synthetic routes. One common method involves the hydroxylation of pyridine-2-carboxylic acid using microbial processes. For instance, Alcaligenes faecalis (DSM 6269) grown on pyridine-2-carboxylic acid induces regiospecific hydroxylation to produce 6-oxo-1,6-dihydropyridine-2-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microbial fermentation processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the design and synthesis of novel drugs targeting various diseases.

    Biochemistry: The compound is studied for its interactions with enzymes and other biomolecules.

    Pharmacology: It is evaluated for its potential therapeutic effects and pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives
  • 6-Hydroxypicolinimidamide dihydrochloride

Uniqueness

6-Oxo-1,6-dihydropyridine-2-carboximidamide dihydrochloride is unique due to its highly selective inhibition of MMP-13, which makes it a valuable compound for studying tissue remodeling and developing therapeutic agents targeting collagen degradation .

Properties

IUPAC Name

6-oxo-1H-pyridine-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O.2ClH/c7-6(8)4-2-1-3-5(10)9-4;;/h1-3H,(H3,7,8)(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPNHVLFLGEMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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